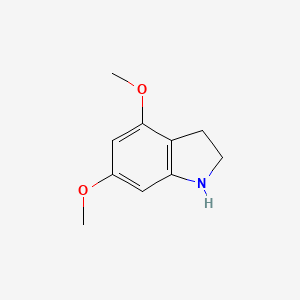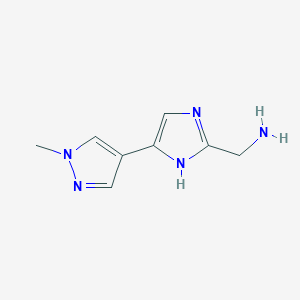
(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyrazole and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrazole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone, while the imidazole ring can be formed by the condensation of glyoxal with an amine and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its heterocyclic rings are known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or activate specific receptors, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
- (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanol
- (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)ethanamine
- (5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)propanoic acid
Uniqueness
(5-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific combination of pyrazole and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields.
特性
分子式 |
C8H11N5 |
|---|---|
分子量 |
177.21 g/mol |
IUPAC名 |
[5-(1-methylpyrazol-4-yl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C8H11N5/c1-13-5-6(3-11-13)7-4-10-8(2-9)12-7/h3-5H,2,9H2,1H3,(H,10,12) |
InChIキー |
FOILQZGQRSMCHA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN=C(N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)
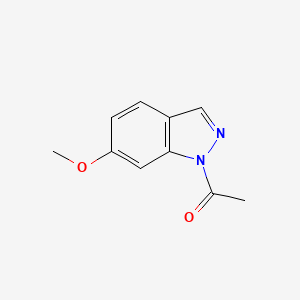
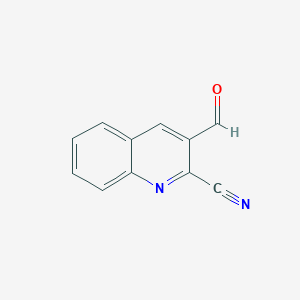


![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
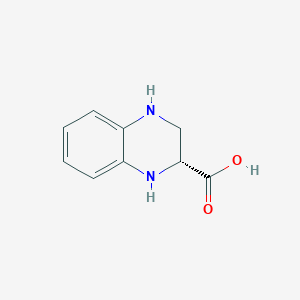
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
